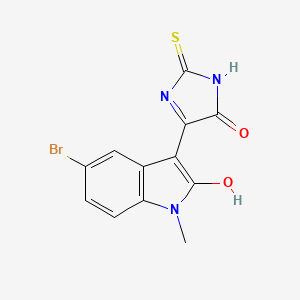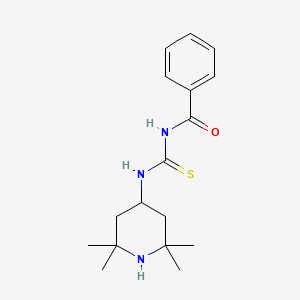![molecular formula C16H15N5O2 B5557385 (E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE](/img/structure/B5557385.png)
(E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE is a complex organic compound known for its unique chemical structure and properties This compound features a benzotriazole moiety linked to a propan-2-ylidene group, which is further connected to an amino N-phenylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,2,3-benzotriazole with a suitable aldehyde or ketone to form the corresponding benzotriazole derivative. This intermediate is then reacted with an isocyanate or carbamate precursor under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
(E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE involves its interaction with molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound may also interact with cellular receptors or proteins, influencing various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the propan-2-ylidene and amino N-phenylcarbamate groups.
N-Phenylcarbamate: A related compound with the carbamate functionality but without the benzotriazole moiety.
Uniqueness
(E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzotriazole and carbamate functionalities allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-12(11-21-15-10-6-5-9-14(15)18-20-21)19-23-16(22)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUDVIUOUTVBNL-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)


![4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B5557358.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5557365.png)
![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
![[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone](/img/structure/B5557381.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B5557383.png)
![METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5557387.png)
![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)
![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
